Eclanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

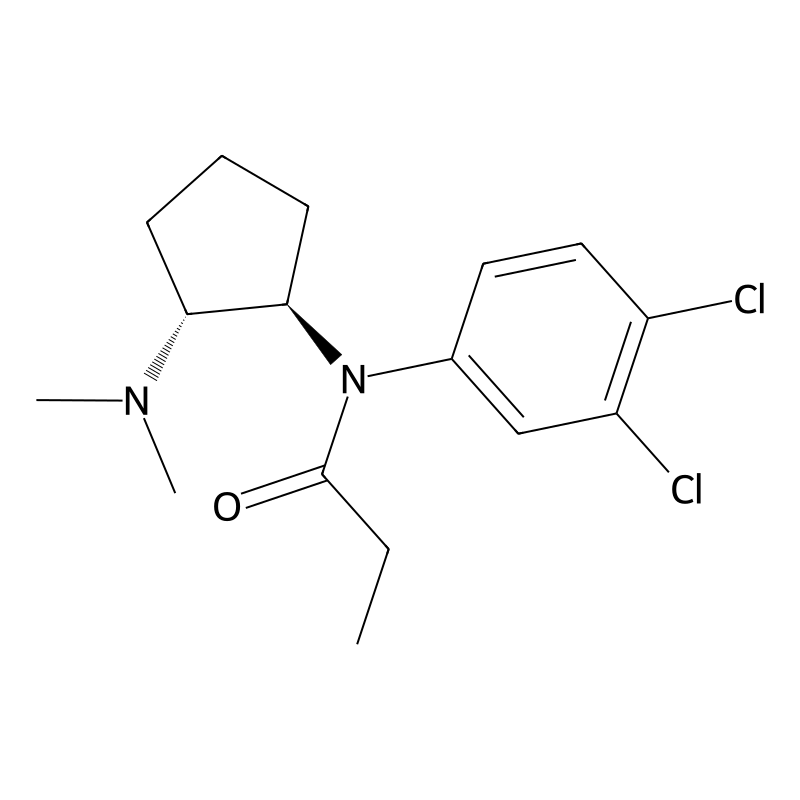

Eclanamine, scientifically known as (+−)-trans-3',4'-Dichloro-N-(2-(dimethylamino)cyclopentyl)propionanilide maleate, is a compound that has garnered attention for its potential pharmacological properties, particularly in the field of antidepressants. It is characterized by a complex structure that includes a dichloroaniline moiety and a dimethylamino group attached to a cyclopentane ring, which contributes to its unique biological activity and chemical reactivity.

Eclanamine exhibits significant biological activity, particularly as an antidepressant. Its mechanism of action is believed to involve modulation of neurotransmitter systems in the brain, although specific pathways and effects are still under investigation. The compound is noted for its potential efficacy in treating depressive disorders, making it a subject of interest in pharmacological research .

The synthesis of Eclanamine typically follows these steps:

- Formation of Intermediate: Cyclopentene oxide reacts with dimethylamine to form 2-(dimethylamino)cyclopentanol.

- Methanesulfonylation: The alcohol intermediate is treated with methanesulfonyl chloride and sodium hydride to produce the methanesulfonyl ester.

- Condensation Reaction: This ester undergoes condensation with 3,4-dichloroaniline in tetrahydrofuran.

- Acylation: The resulting product is acylated using propionic anhydride.

- Final Treatment: The final compound is treated with maleic acid to yield Eclanamine maleate .

Studies have indicated that Eclanamine interacts with various biological targets, which may include neurotransmitter receptors and transporters involved in mood regulation. Data from ChEMBL suggests that Eclanamine has predicted interactions with several classes of targets, enhancing its profile as a candidate for further pharmacological exploration .

Eclanamine shares structural similarities with several other compounds used in psychiatric medicine. Below are some similar compounds along with a brief comparison highlighting Eclanamine's uniqueness:

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| Fluoxetine | Selective serotonin reuptake inhibitor | Primarily targets serotonin; different mechanism |

| Venlafaxine | Serotonin-norepinephrine reuptake inhibitor | Dual-action on serotonin and norepinephrine |

| Duloxetine | Similar dual-action mechanism | Used for both depression and pain management |

| Bupropion | Norepinephrine-dopamine reuptake inhibitor | Distinct mechanism focusing on dopamine |

Eclanamine's distinct structure featuring a cyclopentane ring and dichlorophenyl group sets it apart from these compounds, potentially influencing its pharmacodynamics and therapeutic profile.

Eclanamine, systematically known as N-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamide, represents a complex pharmaceutical compound with molecular formula C16H22Cl2N2O and molecular weight of 329.3 grams per mole [2] [3]. The compound features a distinctive cyclopentane ring system with dimethylamino substitution and a dichloroaniline moiety connected via a propanamide linkage [13] [16]. This structural complexity necessitates sophisticated synthetic approaches and careful optimization of industrial production parameters.

Key Reaction Mechanisms in Laboratory Synthesis

The laboratory synthesis of eclanamine involves a multi-step synthetic pathway that begins with the formation of key intermediates and proceeds through carefully controlled reaction mechanisms. The primary synthetic route documented in the literature demonstrates a convergent approach that constructs the target molecule through strategic bond formations [22].

The initial step in the synthesis involves the reaction of cyclopentene oxide with dimethylamine to produce 2-(dimethylaminocyclopentanol) [22]. This nucleophilic ring-opening reaction proceeds through an SN2 mechanism where the dimethylamine acts as a nucleophile attacking the less sterically hindered carbon of the epoxide ring [34]. The reaction typically requires controlled temperature conditions to ensure selective ring opening and minimize side product formation.